

A Comparative Guide to the Analytical Characterization of 4-Iodo-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Iodo-3-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to characterize **4-iodo-3-nitrobenzonitrile**, a key intermediate in pharmaceutical synthesis. The purity and structural integrity of this compound are critical for ensuring the quality and efficacy of downstream products. This document presents a comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data for **4-iodo-3-nitrobenzonitrile** alongside its halogenated analogs, 4-bromo-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile. The data herein is a composite of experimental findings for the bromo- and chloro- analogs and predicted values for the iodo- compound, necessitated by the limited availability of direct experimental data for the latter.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below is a comparative summary of the ^1H and ^{13}C NMR chemical shifts for **4-iodo-3-nitrobenzonitrile** and its bromo and chloro analogs. The data for the iodo- derivative are predicted based on established NMR prediction algorithms, providing a reliable estimate for comparative purposes.

Table 1: Comparative ^1H NMR Chemical Shift Data (ppm)

Compound	H-2 (d)	H-5 (d)	H-6 (dd)	Solvent
4-Iodo-3-nitrobenzonitrile (Predicted)	8.55	8.25	7.65	CDCl ₃
4-Bromo-3-nitrobenzonitrile	8.25	8.01	7.92	CDCl ₃
4-Chloro-3-nitrobenzonitrile	8.15	7.90	7.82	CDCl ₃

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Compound	C-1 (CN)	C-2	C-3 (C-NO ₂)	C-4 (C-X)	C-5	C-6	Solvent
4-Iodo-3-nitrobenzonitrile (Predicted)	116.5	142.0	151.0	95.0	135.0	130.0	CDCl ₃
4-Bromo-3-nitrobenzonitrile	117.2	139.8	150.2	120.5	134.1	129.8	CDCl ₃
4-Chloro-3-nitrobenzonitrile	117.8	138.5	149.8	132.1	133.5	129.2	CDCl ₃

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A general RP-HPLC method suitable for the analysis of **4-iodo-**

3-nitrobenzonitrile and its analogs is proposed below, followed by a table comparing expected performance parameters.

Table 3: Comparative HPLC Performance Data

Compound	Expected Retention Time (min)	Theoretical Plates	Tailing Factor
4-Iodo-3-nitrobenzonitrile	~6.5	>5000	<1.5
4-Bromo-3-nitrobenzonitrile	~6.0	>5000	<1.5
4-chloro-3-nitrobenzonitrile	~5.5	>5000	<1.5

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl_3).

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1 second.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

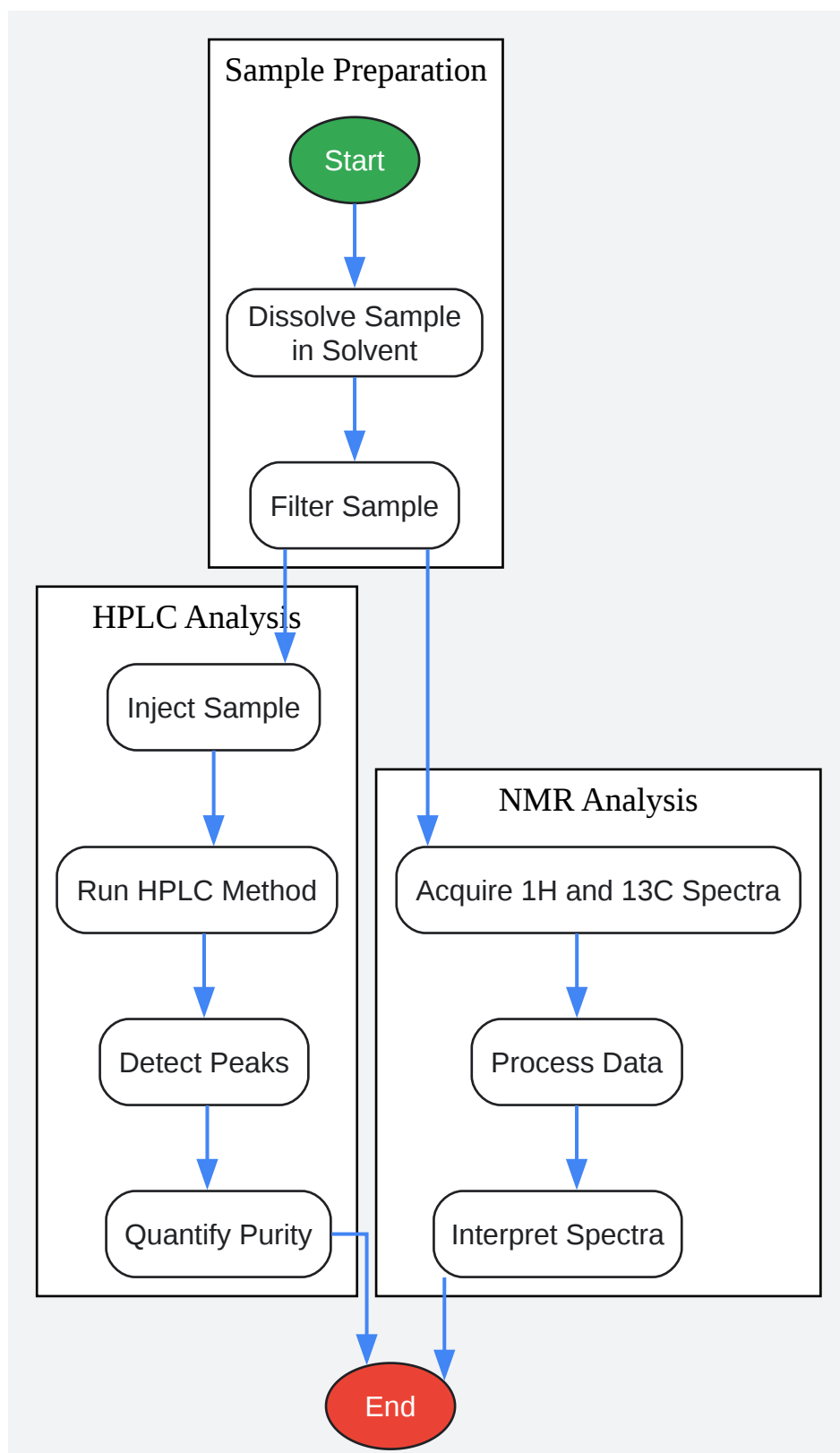
Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL .

Sample Preparation: A stock solution of the sample was prepared by dissolving 10 mg in 10 mL of the mobile phase. This solution was then diluted to a working concentration of 0.1 mg/mL. All solutions were filtered through a 0.45 μm syringe filter before injection.

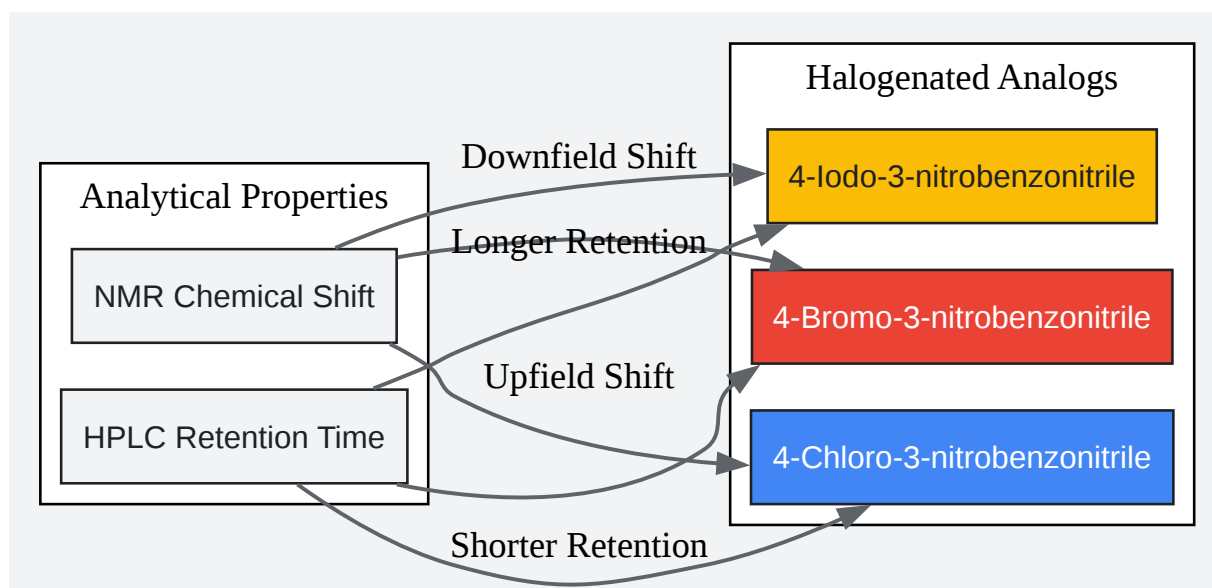
Visualized Workflows and Comparisons

To further elucidate the analytical process and the relationship between the compared compounds, the following diagrams are provided.



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Caption: Experimental workflow for NMR and HPLC analysis.



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Caption: Comparison of analytical properties.

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